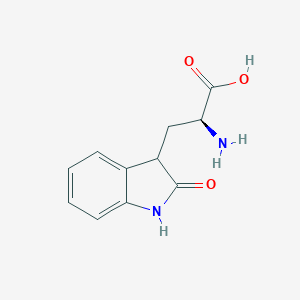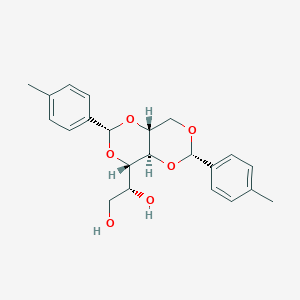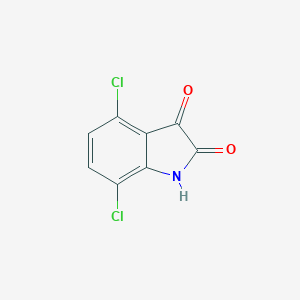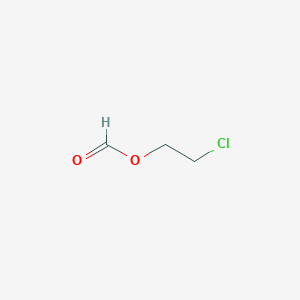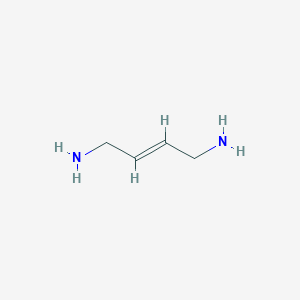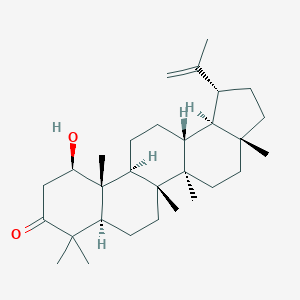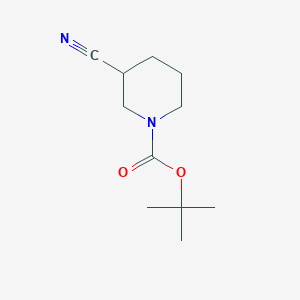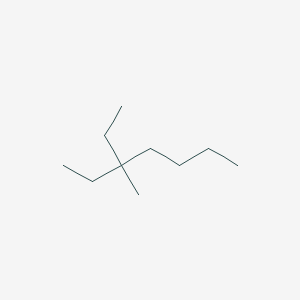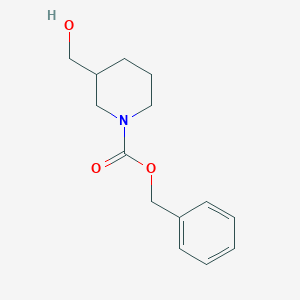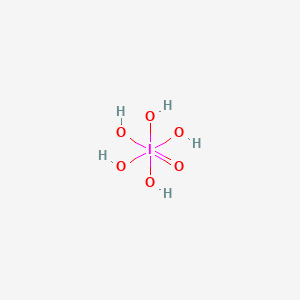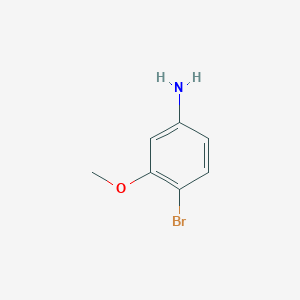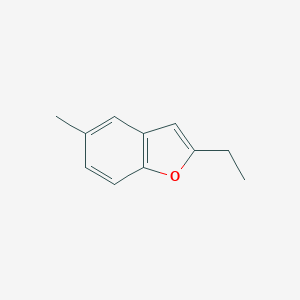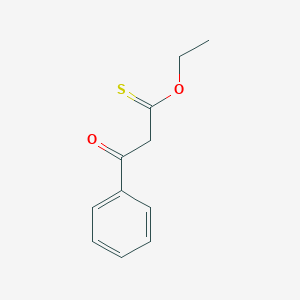
3-Oxo-3-phenylthiopropionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-phenylthiopropionic acid ethyl ester, also known as OTOP or 3-phenyl-2-thioxo-4-oxo-3-thiopropionate ethyl ester, is a chemical compound commonly used in scientific research. It is a member of the thiol ester family and has various applications in the field of biochemistry, pharmacology, and medicine.
Mécanisme D'action
3-Oxo-3-phenylthiopropionic acid ethyl ester works by irreversibly binding to the active site of cysteine proteases, leading to their inhibition. It forms a covalent bond with the thiol group of the cysteine residue, which is essential for the catalytic activity of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of its involvement in various biological processes.
Effets Biochimiques Et Physiologiques
3-Oxo-3-phenylthiopropionic acid ethyl ester has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce inflammation in arthritis. It has also been shown to have an effect on the immune system, with potential applications in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-3-phenylthiopropionic acid ethyl ester has several advantages for use in lab experiments. It is stable and easy to handle, has a high degree of selectivity for cysteine proteases, and has a low toxicity profile. However, it also has some limitations, including its irreversible binding to the enzyme and the potential for off-target effects.
Orientations Futures
There are several future directions for the use of 3-Oxo-3-phenylthiopropionic acid ethyl ester in scientific research. One potential application is in the development of new therapies for cancer, arthritis, and other diseases that involve cysteine proteases. 3-Oxo-3-phenylthiopropionic acid ethyl ester could also be used in the study of the immune system and in the development of immunotherapies. Additionally, further research is needed to explore the potential off-target effects of 3-Oxo-3-phenylthiopropionic acid ethyl ester and to develop more selective inhibitors of cysteine proteases.
Méthodes De Synthèse
3-Oxo-3-phenylthiopropionic acid ethyl ester can be synthesized through a multi-step process starting from commercially available reagents. The process involves the reaction of ethyl acetoacetate with phenyl isothiocyanate, followed by the addition of sodium methoxide and hydrochloric acid. The final product is obtained after the purification process.
Applications De Recherche Scientifique
3-Oxo-3-phenylthiopropionic acid ethyl ester has been extensively used in scientific research for its ability to inhibit the activity of cysteine proteases, which play a crucial role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, arthritis, and malaria.
Propriétés
Numéro CAS |
16516-19-1 |
|---|---|
Nom du produit |
3-Oxo-3-phenylthiopropionic acid ethyl ester |
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
O-ethyl 3-oxo-3-phenylpropanethioate |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
GTPRFMULQGUWHD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



